N-(3-chlorophenyl)-2-phenoxyethanesulfonamide
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Overview
Description
N-(3-chlorophenyl)-2-phenoxyethanesulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a sulfonamide group attached to a phenoxyethane backbone, with a chlorophenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chlorophenyl)-2-phenoxyethanesulfonamide typically involves the reaction of 3-chloroaniline with 2-phenoxyethanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform, under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to a more consistent product quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the phenoxy group, leading to the formation of phenolic derivatives.
Reduction: The compound can be reduced under specific conditions to yield amine derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents.
Major Products:
Oxidation: Phenolic derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonamide group.
Medicine: Studied for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2-phenoxyethanesulfonamide is primarily attributed to its ability to interact with biological targets through the sulfonamide group. This group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase, thereby inhibiting its activity. This inhibition disrupts the synthesis of folic acid in microorganisms, leading to their growth inhibition.
Comparison with Similar Compounds
N-(3-chlorophenyl)-4-nitrobenzenesulfonamide: Similar structure but with a nitro group, which may enhance its antimicrobial activity.
2-chloro-N-(3-chlorophenyl)nicotinamide: Contains a nicotinamide moiety, offering different biological activities.
N-(3-chlorophenethyl)-4-nitrobenzamide: Another structurally related compound with potential pharmacological applications.
Uniqueness: N-(3-chlorophenyl)-2-phenoxyethanesulfonamide is unique due to the combination of the phenoxyethane backbone and the sulfonamide group, which provides a distinct set of chemical and biological properties
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-phenoxyethanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO3S/c15-12-5-4-6-13(11-12)16-20(17,18)10-9-19-14-7-2-1-3-8-14/h1-8,11,16H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDAXPBAYVREGHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCS(=O)(=O)NC2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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